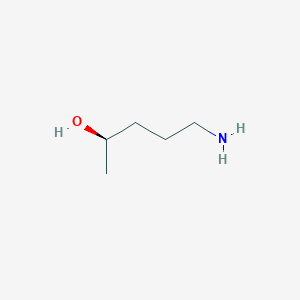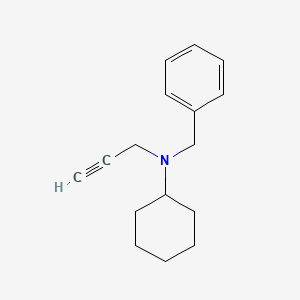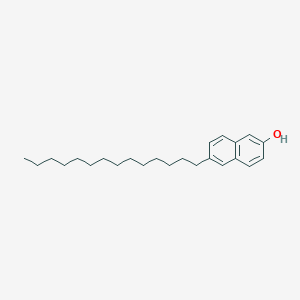![molecular formula C17H10O2 B12558615 5H-Benzo[d]naphtho[2,3-b]pyran-5-one CAS No. 151648-59-8](/img/structure/B12558615.png)
5H-Benzo[d]naphtho[2,3-b]pyran-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzo[d]naphtho[2,3-b]pyran-5-one is a polycyclic aromatic compound that features a fused ring system incorporating benzene, naphthalene, and pyran moieties. This compound is of significant interest due to its presence in various natural products and its potential pharmacological activities, including anticancer and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzo[d]naphtho[2,3-b]pyran-5-one can be achieved through several methods. One notable approach involves the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . This method is advantageous due to its redox-neutral conditions and the use of readily available starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as the use of eco-friendly catalysts and solvents, are often applied to scale up the synthesis of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 5H-Benzo[d]naphtho[2,3-b]pyran-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives and quinone or hydroquinone analogs .
Applications De Recherche Scientifique
5H-Benzo[d]naphtho[2,3-b]pyran-5-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5H-Benzo[d]naphtho[2,3-b]pyran-5-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, thereby inhibiting the replication of cancer cells. Additionally, it may inhibit specific enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Dibenzo[b,d]pyran-6-one: Shares a similar fused ring system but differs in the position of the oxygen atom.
Benzo[d]naphtho[1,2-b]pyran-6-one: Another related compound with a different arrangement of the fused rings.
Uniqueness: 5H-Benzo[d]naphtho[2,3-b]pyran-5-one is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential pharmacological activities make it a compound of significant interest in various fields of research .
Propriétés
Numéro CAS |
151648-59-8 |
|---|---|
Formule moléculaire |
C17H10O2 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
naphtho[2,3-c]isochromen-5-one |
InChI |
InChI=1S/C17H10O2/c18-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)19-17/h1-10H |
Clé InChI |
SSYZAJVXLKVTLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12558539.png)
![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal](/img/structure/B12558542.png)
![1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one](/img/structure/B12558546.png)
![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
![Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]-](/img/structure/B12558577.png)
![Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B12558583.png)



![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)

